molecular formula C13H11IN4O2 B1420487 Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate CAS No. 1150164-64-9

Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate

Cat. No. B1420487
M. Wt: 382.16 g/mol
InChI Key: KPNHBYXAUWYROC-UHFFFAOYSA-N
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Description

“Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate” is a chemical compound with the molecular formula C13H11IN4O2 . It is a type of pyrazole derivative, which are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has been achieved via abnormal Beckmann rearrangement of o-chloroaldehyde . The reaction of o-aminocarbonitrile with concentrated H2SO4 furnished expected o-aminocarboxamide pyrazole . Key intermediates o-aminocarbonitrile and o-aminocarboxamide were successfully utilized for the synthesis of pyrazolopyrimidine derivatives .


Chemical Reactions Analysis

The key intermediates o-aminocarbonitrile and o-aminocarboxamide were successfully utilized for the synthesis of pyrazolopyrimidine derivatives . The replacement of Cl in o-chlorocarbonitrile with secondary amine furnished new synthon, which was further used for the synthesis of polysubstituted heterocycles .

Scientific Research Applications

Applications in Crystallography and Material Science

Crystal Structure Analysis : Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate and its derivatives are frequently used in crystal structure analysis. For example, Kumar et al. (2018) synthesized a similar compound, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, using an eco-friendly catalyst. The crystal structure was determined, revealing specific hydrogen interactions and π···π interactions that stabilize the crystal structure (Kumar et al., 2018).

Bioactive Compound Synthesis : Compounds like Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate have been synthesized for potential bioactive applications. Minga (2005) reported the synthesis of this compound, which showed preliminary fungicidal and plant growth regulation activities (Minga, 2005).

Applications in Synthetic Chemistry

Synthetic Pathway Exploration : The compound and its derivatives serve as key intermediates in synthetic chemistry. Gangurde et al. (2014) achieved the synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate via abnormal Beckmann rearrangement. The study explored its utility in synthesizing polysubstituted heterocycles (Gangurde et al., 2014).

Development of Fluorescent Molecules : Wu et al. (2006) synthesized ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and exploited its reactivity to develop novel fluorescent molecules and potential monocotyledonous inhibitors (Wu et al., 2006).

Applications in Corrosion Inhibition

Corrosion Inhibitors : Dohare et al. (2017) prepared derivatives like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate (EPP-1) and investigated their efficacy as corrosion inhibitors on mild steel, revealing a high efficiency of 98.8% at specific concentrations (Dohare et al., 2017).

properties

IUPAC Name

ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-8(14)4-6-9/h3-6H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNHBYXAUWYROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674951
Record name Ethyl 5-amino-4-cyano-1-(4-iodophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate

CAS RN

1150164-64-9
Record name Ethyl 5-amino-4-cyano-1-(4-iodophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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